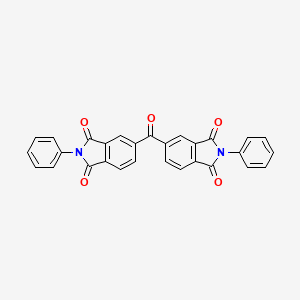![molecular formula C20H16N4O5S B12486386 3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486386.png)
3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex heterocyclic compound that features a unique combination of functional groups, including a hydroxy group, a nitro group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 2-hydroxy-5-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization and oxidation steps to form the desired pyrazoloquinoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorinating agents, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone derivative, while reduction of the nitro group would produce an amino derivative.
Aplicaciones Científicas De Investigación
4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene: Used in the synthesis of conjugated polymers for solar cells.
Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound used in the development of organic electronic materials.
Uniqueness
4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its combination of functional groups and heterocyclic structure, which confer distinct electronic and chemical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C20H16N4O5S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
4-(2-hydroxy-5-nitrophenyl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C20H16N4O5S/c25-13-4-3-10(24(28)29)8-11(13)16-17-12(21-19-18(16)20(27)23-22-19)6-9(7-14(17)26)15-2-1-5-30-15/h1-5,8-9,16,25H,6-7H2,(H3,21,22,23,27) |
Clave InChI |
UWVVIVXQLCQOEY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=C(C2C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)NN3)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12486304.png)
![{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12486306.png)
![3-[(2,4-Dichlorobenzyl)amino]propanoic acid](/img/structure/B12486316.png)
![N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(7-nitro-2,1,3-benzoxadiazol-4-amine)](/img/structure/B12486320.png)
![N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12486325.png)
![Methyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486327.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B12486333.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B12486361.png)
![4-(4-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486374.png)
![Ethyl 5-[(4-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486379.png)
![3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486393.png)
![11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486397.png)

